molecular formula C30H60O3 B14322353 Dodecyl 12-hydroxyoctadecanoate CAS No. 108660-77-1

Dodecyl 12-hydroxyoctadecanoate

Cat. No.: B14322353
CAS No.: 108660-77-1
M. Wt: 468.8 g/mol
InChI Key: XHSQYKQODZLOCS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Dodecyl 12-hydroxyoctadecanoate is a fatty acid ester derived from 12-hydroxyoctadecanoic acid (CAS 106-14-9) and dodecanol. Its structure features a hydroxyl group at the 12th carbon of the octadecanoic acid chain esterified with dodecanol. This compound is part of a broader class of hydroxy fatty acid esters, which exhibit unique properties due to their amphiphilic nature, including surfactant and lubricant capabilities.

Synthesis and Applications The esterification of 12-hydroxyoctadecanoic acid with alcohols (e.g., dodecanol) typically yields derivatives used in industrial lubricants, surfactants, and specialty polymers. Hydroxy fatty acid esters are valued for their biodegradability and thermal stability .

Properties

CAS No.

108660-77-1

Molecular Formula

C30H60O3

Molecular Weight

468.8 g/mol

IUPAC Name

dodecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C30H60O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h29,31H,3-28H2,1-2H3

InChI Key

XHSQYKQODZLOCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable it to act as an emulsifier, stabilizing mixtures of oil and water. Additionally, it can modulate the activity of enzymes involved in lipid metabolism by altering the lipid environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 12-Hydroxyoctadecanoic Acid

2-Hydroxyethyl 12-Hydroxyoctadecanoate (CAS 102725-12-2)
  • Structure: Ethylene glycol ester of 12-hydroxyoctadecanoic acid.
  • Properties : Molecular formula C₂₀H₄₀O₄ (MW 344.53). The shorter alcohol chain enhances hydrophilicity compared to dodecyl derivatives.
  • Applications: Used as a nonionic surfactant (e.g., Solutol HS 15) in pharmaceuticals and cosmetics due to its emulsifying properties .
2-Hydroxyhexacosyl 12-Hydroxyoctadecanoate (CAS 93840-69-8)
  • Structure : A C26 alcohol ester with a hydroxyl group on the alkyl chain.
  • Properties : Molecular formula C₄₄H₈₈O₄ (MW 681.17). The long alkyl chain increases hydrophobicity, making it suitable for waxes and coatings .

Table 1: Physical Properties of 12-Hydroxyoctadecanoate Esters

Compound Molecular Formula Molecular Weight Key Application
Dodecyl 12-hydroxyoctadecanoate C₃₀H₆₀O₃ 468.79* Lubricants, surfactants
2-Hydroxyethyl ester C₂₀H₄₀O₄ 344.53 Pharmaceuticals
2-Hydroxyhexacosyl ester C₄₄H₈₈O₄ 681.17 Waxes, coatings

*Calculated based on parent acid (C₁₈H₃₆O₃, MW 300.49) and dodecanol (C₁₂H₂₆O, MW 186.33).

Salts of 12-Hydroxyoctadecanoic Acid

Lithium 12-Hydroxyoctadecanoate
  • Structure : Lithium salt of the parent acid.
  • Properties: Used in high-temperature greases (e.g., MOLYKOTE® G-1079).
Calcium(2+) 12-Hydroxyoctadecanoate (CAS 3159-62-4)
  • Structure : Divalent calcium salt.
  • Properties : Forms complexes with other calcium compounds (e.g., calcium acetate), improving lubricant viscosity and anti-wear performance .

Comparison with Simpler Fatty Acid Esters

Methyl Dodecanoate (CAS 111-82-0)
  • Structure: Methyl ester of dodecanoic acid (C12:0).
  • Properties: Lower molecular weight (214.34 g/mol), liquid at room temperature (mp 5.2°C). Non-hazardous, used in biodiesel and flavoring agents .

Key Differences :

  • This compound has a longer alkyl chain (C18 vs. C12) and a hydroxyl group, enhancing its surfactant properties but reducing volatility compared to methyl dodecanoate.

Research Findings and Industrial Relevance

  • Crystallization Behavior : Additives like sodium dodecyl sulfate (SDS) show that structural modifications (e.g., hydroxyl groups) alter crystallization kinetics without affecting melting points, critical for designing surfactants .
  • Sustainability Trends: Monolithium salts are under study for eco-friendly production methods, reflecting regulatory shifts toward sustainable lubricants .

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